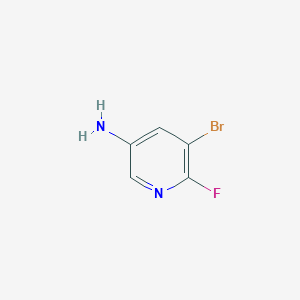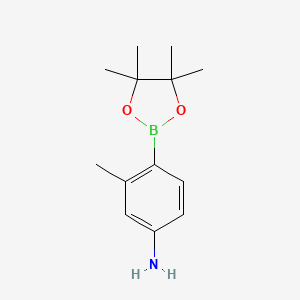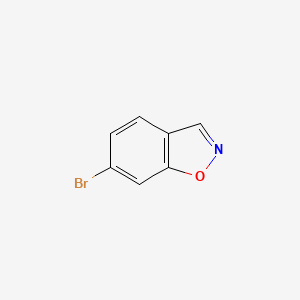
1-(5-Bromopyridin-3-YL)propan-1-one
Overview
Description
The compound 1-(5-Bromopyridin-3-yl)propan-1-one is a brominated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromine atom on the pyridine ring makes these compounds suitable for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through different strategies. For instance, a gold-catalyzed synthesis of brominated dienes using propargylic carboxylates containing halogenated alkynes as substrates has been reported . This method demonstrates the utility of halogen atoms in promoting regioselective reactions. Additionally, enzymatic strategies have been developed for the synthesis of enantioenriched brominated amines, starting from brominated pyridine derivatives . These methods highlight the versatility of brominated pyridine compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using various spectroscopic techniques and computational methods. For example, a novel phthalide derivative containing a pyridine moiety has been analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computations . These studies provide insights into the geometric and electronic properties of such compounds, which are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo a variety of chemical reactions. They can participate in Diels-Alder and cross-coupling reactions, as demonstrated by the diene products synthesized through gold-catalyzed reactions . Additionally, these compounds can be involved in nucleophilic substitution reactions, as shown by the synthesis of S-derivatives of brominated triazoles . The reactivity of these compounds under different conditions can lead to the formation of a wide range of products with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by the presence of the bromine atom and other substituents on the pyridine ring. These properties can be studied through various experimental and theoretical methods. For instance, the crystal structure of a brominated indazole derivative provides information about its solid-state properties . The physicochemical properties of new S-derivatives of brominated triazoles have been investigated, revealing their potential as antibacterial agents . These studies are essential for the development of new materials and pharmaceuticals based on brominated pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
1-(5-Bromopyridin-3-yl)propan-1-one has been studied for its antimicrobial properties. Research has shown that derivatives synthesized from this compound exhibited significant to moderate antimicrobial activity. For instance, Sid et al. (2013) synthesized 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, which displayed promising antimicrobial activity (Sid et al., 2013).
Synthesis of Novel Compounds
This compound has been used in the synthesis of various novel chemical entities. Cirrincione et al. (2014) prepared substituted isoindolo[2,1-a]quinoxalin-6-yl–amino and 6-imino-5-yl thiourea derivatives using 1-(5-bromopyridin-2-yl)-3-[2-(isoindolo[2,1-a]quinoxalin-6ylamino)ethyl]thiourea, although these derivatives showed no significant antiviral activity (Cirrincione et al., 2014).
Structural Modifications for Safety
Palmer et al. (2012) investigated structural modifications of a compound containing 3-methoxy-2-aminopyridine, similar to this compound, to reduce its mutagenic potential and drug-drug interaction risks. This research highlights the importance of modifying the structure of such compounds for improved safety profiles (Palmer et al., 2012).
Antibacterial and Antifungal Evaluation
Rao et al. (2013) synthesized and evaluated a novel azetidine derivative of this compound for its antibacterial and antifungal properties. The study concluded that the synthesized compound displayed acceptable antibacterial and antifungal results (Rao et al., 2013).
Neurogenesis Induction
Shin et al. (2015) conducted a study on a derivative of this compound, which indicated its potential in inducing neurogenesis in rat neural stem cells. This suggests a possible application in neurological research and therapy (Shin et al., 2015).
Synthesis of Radioligand Precursors
Gao et al. (2010) described the synthesis of precursors for PET radioligands using a compound similar to this compound. This research is significant in the field of diagnostic imaging and radiopharmaceuticals (Gao et al., 2010).
Application in Biological Imaging
Chao et al. (2019) developed a fluorescent probe based on a pyrene ring, using 3-(5-bromopyridin-3-yl)-1-(pyren-1-yl) prop-2-en-1-one. This probe demonstrated potential for imaging in biological systems such as HepG2 cells, zebrafish, and Arabidopsis thaliana, showcasing the compound's utility in biological imaging (Chao et al., 2019).
properties
IUPAC Name |
1-(5-bromopyridin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAJPSJYQAMKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)






![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)
